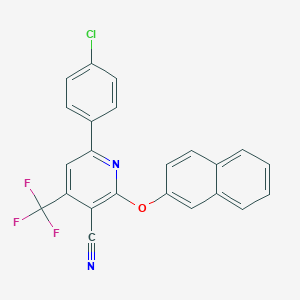

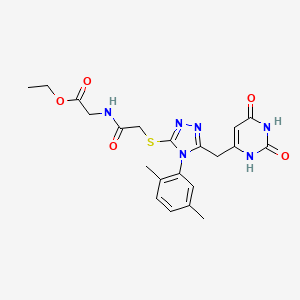

![molecular formula C16H16N2S2 B2801537 N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890962-82-0](/img/structure/B2801537.png)

N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is a chemical compound that has been studied for its potential biological activities . It belongs to the class of benzo[d]thiazol-2-amines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives were synthesized and evaluated for anticancer activity . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS . Molecular docking studies can also be carried out to better understand the ligand binding site interactions .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For instance, the effect of these compounds on the cell cycle of MCF-7 breast cancer cell line was investigated .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Benzothiazoles, including derivatives similar to N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine, are significant in synthetic chemistry due to their diverse biological activities and potential applications in creating new materials. These compounds are synthesized through various methodologies, emphasizing the importance of the benzothiazole scaffold in developing novel compounds with potential therapeutic and industrial applications. The synthesis involves reactions of chloral with substituted anilines, leading to a range of products based on the reaction conditions, highlighting the synthetic versatility of benzothiazole derivatives (Issac & Tierney, 1996).

Biological Activities and Applications

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. These activities include antimicrobial, antifungal, anticancer, and coordination to metals, suggesting their potential as therapeutic agents. Metal complexes with N-alkylphenothiazines, which share structural similarities with benzothiazoles, show promising biological effects, including antimicrobial activities and cytotoxic effects against tumor cell lines, indicating the scope for designing new drugs based on these scaffolds (Krstić et al., 2016).

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives has focused on developing new antioxidant and anti-inflammatory agents. The synthesis and evaluation of these compounds reveal their potential in treating conditions related to oxidative stress and inflammation. This underscores the importance of benzothiazole scaffolds in discovering new therapeutic agents with enhanced activities for managing such health issues (Raut et al., 2020).

Structural Activity Relationship and Medicinal Chemistry

Benzothiazole derivatives are central in medicinal chemistry due to their varied pharmacological activities and minimal toxic effects. Their structural diversity allows for the exploration of new pharmacophores for the development of drugs with anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This highlights the benzothiazole scaffold's significance in drug discovery and development (Bhat & Belagali, 2020).

Optoelectronic Materials

Benzothiazole derivatives have also found applications in the development of optoelectronic materials. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems has proven valuable in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of research opens up new avenues for the use of benzothiazole derivatives in advanced materials science (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

The primary target of N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based QS signals in Chromobacterium violaceum . This receptor plays a crucial role in the quorum sensing (QS) mechanism, which is a system of stimulus and response correlated to population density.

Mode of Action

This compound interacts with its target by inhibiting the CviR receptor . This inhibition disrupts the QS mechanism, thereby affecting the communication and coordination among bacteria.

Biochemical Pathways

The compound’s action on the CviR receptor affects the QS mechanism, which is a key biochemical pathway in bacteria. This pathway is responsible for regulating various physiological activities, including virulence, biofilm formation, and antibiotic production .

Pharmacokinetics

Its potent inhibitory activity against the cvir receptor suggests that it may have good bioavailability and effective distribution within the bacterial cell .

Result of Action

The inhibition of the CviR receptor by this compound disrupts the QS mechanism in bacteria. This disruption can lead to a decrease in virulence, biofilm formation, and antibiotic production, thereby potentially making the bacteria more susceptible to antibiotic treatment .

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-10-5-4-6-13(11(10)2)17-16-18-14-8-7-12(19-3)9-15(14)20-16/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGTMSTCQKFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

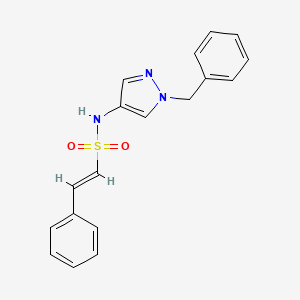

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)

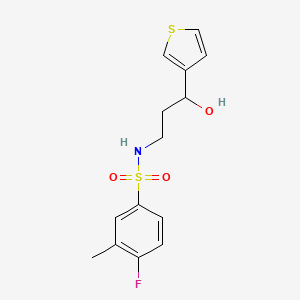

![ethyl 4-oxo-3-phenyl-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2801457.png)

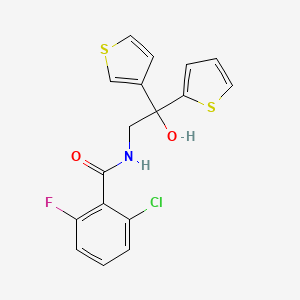

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)

![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)

![3-[1,1'-biphenyl]-4-yl-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2801467.png)

![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)